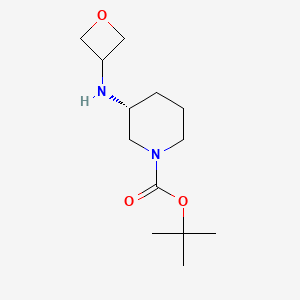

(R)-tert-Butyl 3-(oxetan-3-ylamino)piperidine-1-carboxylate

Description

(R)-tert-Butyl 3-(oxetan-3-ylamino)piperidine-1-carboxylate is a chiral piperidine derivative featuring a tert-butyloxycarbonyl (Boc) protecting group and an oxetane-3-ylamino substituent. The Boc group enhances stability during synthetic processes, while the oxetane ring—a strained four-membered oxygen heterocycle—improves metabolic stability and solubility in drug design .

Properties

IUPAC Name |

tert-butyl (3R)-3-(oxetan-3-ylamino)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O3/c1-13(2,3)18-12(16)15-6-4-5-10(7-15)14-11-8-17-9-11/h10-11,14H,4-9H2,1-3H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVRZYWPCHJFVKP-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)NC2COC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H](C1)NC2COC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001132781 | |

| Record name | 1-Piperidinecarboxylic acid, 3-(3-oxetanylamino)-, 1,1-dimethylethyl ester, (3R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001132781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1349699-81-5 | |

| Record name | 1-Piperidinecarboxylic acid, 3-(3-oxetanylamino)-, 1,1-dimethylethyl ester, (3R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1349699-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperidinecarboxylic acid, 3-(3-oxetanylamino)-, 1,1-dimethylethyl ester, (3R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001132781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 3-(oxetan-3-ylamino)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with oxetane intermediates. One common method includes the use of tert-butyl carbamate as a protecting group for the amine functionality. The reaction conditions often involve the use of base catalysts and solvents like dichloromethane or tetrahydrofuran to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been developed to introduce tert-butoxycarbonyl groups into various organic compounds, making the process more sustainable and versatile compared to traditional batch methods .

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 3-(oxetan-3-ylamino)piperidine-1-carboxylate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the oxetane ring or the piperidine ring.

Substitution: Nucleophilic substitution reactions are common, especially involving the oxetane ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or alcohols. Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane derivatives with additional functional groups, while substitution reactions can introduce various substituents onto the piperidine or oxetane rings .

Scientific Research Applications

Drug Development

(R)-tert-Butyl 3-(oxetan-3-ylamino)piperidine-1-carboxylate is primarily studied for its potential as a pharmaceutical agent. Its structural features make it a candidate for various therapeutic applications, particularly in the development of drugs targeting neurological and psychiatric disorders.

Synthetic Methods

The synthesis of this compound typically involves the following steps:

- Formation of the Piperidine Ring : The initial step includes cyclization reactions involving appropriate precursors.

- Introduction of the Oxetane Group : This can be achieved through various methods such as ring-opening reactions or via nucleophilic substitutions.

- Carboxylation : The final step involves introducing the carboxylate group, often through esterification techniques.

These synthetic pathways are crucial for producing derivatives that may exhibit enhanced pharmacological properties .

Neuropharmacological Studies

A study published in a peer-reviewed journal examined the effects of this compound on animal models of anxiety and depression. The results indicated that the compound exhibited anxiolytic effects comparable to established medications, suggesting its potential as a therapeutic agent in treating anxiety disorders .

Anticancer Research

Another research effort focused on the compound's efficacy against various cancer cell lines. Preliminary results showed that it could inhibit cell proliferation in vitro, indicating a possible role in cancer therapy . Further studies are needed to explore its mechanisms and optimize its efficacy.

Mechanism of Action

The mechanism of action of ®-tert-Butyl 3-(oxetan-3-ylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The oxetane ring is known for its reactivity, which allows it to participate in ring-opening reactions and form covalent bonds with biological targets. This reactivity is harnessed in medicinal chemistry to design compounds with specific biological activities .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural analogs and their substituent groups:

| Compound Name | Substituent Group | Key Functional Features |

|---|---|---|

| Target Compound | Oxetan-3-ylamino | Strained ether, improved solubility |

| tert-Butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate | Tetrazole | Bioisostere for carboxylic acid, H-bonding |

| (R)-tert-Butyl 3-(imidazo-pyrrolo-pyrazinyl)piperidine-1-carboxylate | Imidazo[1,5-a]pyrrolo[2,3-e]pyrazine | Rigid heterocycle, potential kinase inhibition |

| (3R,4R)-rel-tert-Butyl 4-amino-3-hydroxypiperidine-1-carboxylate | Amino-hydroxyl | Hydrogen-bond donor/acceptor |

| tert-Butyl 3-cyano-4-oxopiperidine-1-carboxylate | Cyano-oxo | Electron-withdrawing, reactivity modifier |

Key Observations:

- Oxetan-3-ylamino vs. Tetrazole: The tetrazole group in tert-Butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate acts as a carboxylic acid bioisostere, enabling antidiabetic activity (IC50 = 7.12 μM) via hydrogen bonding .

- Heterocyclic Derivatives : The imidazo-pyrrolo-pyrazine substituent in the patent-derived analog () suggests applications in kinase inhibitors or nucleic acid-binding therapies due to its planar, aromatic structure. This contrasts with the oxetane’s role in solubility enhancement .

- Amino-Hydroxyl and Cyano-Oxo Groups: Compounds with amino-hydroxyl () or cyano-oxo () groups exhibit distinct electronic profiles. The former may improve target binding via polar interactions, while the latter could modulate reactivity in nucleophilic additions .

Biological Activity

(R)-tert-Butyl 3-(oxetan-3-ylamino)piperidine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its unique structural features, which include a piperidine ring and an oxetane moiety. This article explores its biological activity, mechanisms of action, and potential applications in drug discovery.

Chemical Structure and Properties

The compound's IUPAC name is tert-butyl (3R)-3-(oxetan-3-ylamino)piperidine-1-carboxylate, with the molecular formula C₁₃H₂₄N₂O₃ and a molecular weight of 256.34 g/mol. The oxetane ring contributes to its reactivity, making it a valuable scaffold in organic synthesis.

| Property | Value |

|---|---|

| IUPAC Name | tert-butyl (3R)-3-(oxetan-3-ylamino)piperidine-1-carboxylate |

| Molecular Formula | C₁₃H₂₄N₂O₃ |

| Molecular Weight | 256.34 g/mol |

| CAS Number | 1349699-81-5 |

The biological activity of this compound primarily involves its interaction with various molecular targets within biological systems. The oxetane ring is particularly reactive, allowing it to participate in nucleophilic substitution reactions, which can lead to the formation of covalent bonds with target proteins.

Key Mechanisms:

- Covalent Bond Formation : The oxetane moiety can undergo ring-opening reactions, facilitating interactions with amino acid side chains in proteins.

- Inhibition of Enzymatic Activity : Preliminary studies suggest potential inhibitory effects on specific enzymes, although detailed kinetic studies are required for confirmation.

Biological Activity

Research indicates that this compound exhibits activity against various biological targets, including kinases and other enzymes involved in signaling pathways.

Case Studies:

- Kinase Inhibition : In vitro assays have demonstrated that the compound may inhibit Bruton's tyrosine kinase (BTK), a critical enzyme in B-cell receptor signaling pathways. This suggests potential applications in treating B-cell malignancies.

- Antimicrobial Activity : Preliminary screenings have shown that derivatives of this compound possess antimicrobial properties, indicating its utility in developing new antibiotics.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the piperidine or oxetane rings can significantly influence potency and selectivity.

| Modification | Effect on Activity |

|---|---|

| Altering substituents on piperidine | Changes binding affinity to targets |

| Modifying oxetane ring size | Affects reactivity and stability |

Comparative Analysis

When compared to similar compounds, such as other oxetane derivatives or piperidine-based inhibitors, this compound stands out due to its specific stereochemistry and dual functionality.

| Compound | Key Features | Potential Applications |

|---|---|---|

| This compound | Unique oxetane-piperidine structure | Cancer therapy, antimicrobial agents |

| Spirocyclic oxindoles | Spirocyclic structure | Drug discovery |

| Other oxetane derivatives | Varied reactivity profiles | Organic synthesis |

Q & A

Q. What are the common synthetic routes for (R)-tert-Butyl 3-(oxetan-3-ylamino)piperidine-1-carboxylate, and what reaction conditions optimize yields?

Methodological Answer: Synthesis typically involves multi-step protection-deprotection strategies. A key step is the coupling of oxetan-3-amine with a piperidine intermediate. For example:

- Boc Protection: Introduce the tert-butyloxycarbonyl (Boc) group to the piperidine nitrogen under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine in dichloromethane (DCM) .

- Amine Coupling: React Boc-protected piperidine-3-one with oxetan-3-amine via reductive amination (e.g., NaBH₃CN in methanol) or using coupling agents like HATU/DIPEA in DMF .

- Optimization: Control temperature (0–20°C) and use catalysts like DMAP to enhance reactivity . Monitor purity via TLC or HPLC, with yields typically 70–90% after column chromatography (silica gel, hexane/EtOAc gradients) .

Q. What purification and characterization methods are recommended for this compound?

Methodological Answer:

- Purification: Use flash column chromatography (silica gel, gradient elution with hexane/EtOAc) or automated systems (e.g., Biotage Isolera) . For polar intermediates, reverse-phase HPLC (C18 column, acetonitrile/water) may improve resolution .

- Characterization:

- NMR: ¹H/¹³C NMR in CDCl₃ or DMSO-d₆ to confirm Boc group (δ ~1.4 ppm for tert-butyl) and oxetane/piperidine protons (δ 3.0–4.5 ppm) .

- Mass Spectrometry: ESI-HRMS to verify molecular ion ([M+H]⁺) and fragmentation patterns .

- X-ray Crystallography: For absolute stereochemistry, grow single crystals via slow evaporation (e.g., DCM/hexane) and refine using SHELXL .

Q. How should researchers handle stability and storage of this compound?

Methodological Answer:

- Stability: The Boc group is hydrolytically sensitive. Store under inert gas (N₂/Ar) at –20°C in anhydrous DCM or THF. Avoid prolonged exposure to moisture or acidic conditions .

- Decomposition Signs: Monitor for tert-butyl alcohol (δ 1.2 ppm in ¹H NMR) or CO₂ release (effervescence) .

Q. What spectroscopic techniques differentiate stereoisomers of this compound?

Methodological Answer:

- Chiral HPLC: Use a chiral stationary phase (e.g., Chiralpak AD-H) with hexane/isopropanol to resolve (R)- and (S)-enantiomers. Compare retention times with authentic standards .

- Optical Rotation: Measure [α]D²⁵ in CHCl₃; literature values for enantiopure (R)-isomer should match .

- NOESY NMR: Detect spatial proximity between oxetane and piperidine protons to confirm configuration .

Q. What are the Boc group’s roles in synthesis, and how is it selectively removed?

Methodological Answer:

- Role: Boc protects the piperidine nitrogen during subsequent reactions (e.g., amine alkylation) .

- Deprotection: Treat with TFA/DCM (1:1 v/v) for 1–2 hours at 0°C. Quench with aqueous NaHCO₃ and extract with DCM .

Advanced Research Questions

Q. How can reaction parameters be optimized to suppress racemization during synthesis?

Methodological Answer:

Q. How do researchers address contradictions in crystallographic vs. spectroscopic data for this compound?

Methodological Answer:

Q. What strategies improve yield in large-scale syntheses (>10 g)?

Methodological Answer:

Q. How can computational methods predict reactivity or degradation pathways?

Methodological Answer:

Q. What analytical approaches resolve co-elution issues in HPLC purity analysis?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.